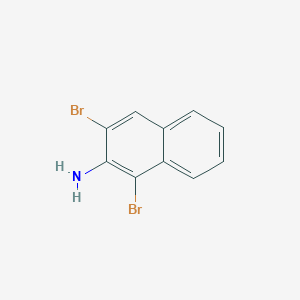

1,3-Dibromonaphthalen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dibromonaphthalen-2-amine is a useful research compound. Its molecular formula is C10H7Br2N and its molecular weight is 300.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

1,3-Dibromonaphthalen-2-amine serves as a valuable intermediate in the synthesis of various organic compounds. Its bromine substituents enhance its reactivity, making it suitable for further functionalization.

Synthesis of Derivatives

The compound can be utilized to synthesize polyfunctionalized naphthalene derivatives. For instance, it can undergo nucleophilic substitution reactions to form amines or other functional groups. The bromine atoms can also participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the creation of complex molecular architectures.

Material Science

In material science, this compound is investigated for its potential applications in organic electronics and photonics.

Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of dibromonaphthalene compounds are promising materials for OLEDs due to their luminescent properties. The incorporation of this compound into OLED formulations may enhance device performance by improving charge transport and light emission efficiency.

Polymer Chemistry

The compound is also explored as a building block for polymeric materials. Its ability to undergo polymerization reactions can lead to the development of new polymers with tailored properties for specific applications, such as coatings and adhesives.

Pharmacological Research

The biological activity of this compound is an area of ongoing research. Preliminary studies suggest potential pharmacological applications due to its interaction with various biological targets.

Anticancer Activity

Some studies have indicated that derivatives of dibromonaphthalene exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic suggests that this compound could influence the pharmacokinetics of co-administered drugs, warranting further investigation into its safety and efficacy profiles.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Propriétés

Numéro CAS |

54288-95-8 |

|---|---|

Formule moléculaire |

C10H7Br2N |

Poids moléculaire |

300.98 g/mol |

Nom IUPAC |

1,3-dibromonaphthalen-2-amine |

InChI |

InChI=1S/C10H7Br2N/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H,13H2 |

Clé InChI |

QXQLGCVWRCXDKS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |

SMILES canonique |

C1=CC=C2C(=C1)C=C(C(=C2Br)N)Br |

Key on ui other cas no. |

54288-95-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.